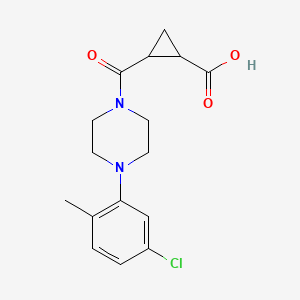
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid (hereinafter referred to as CMCPA) is a cyclopropane carboxylic acid that has been studied for its potential applications in a variety of scientific research areas. CMCPA has been found to possess a number of unique properties that make it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
CMCPA has been studied as a potential therapeutic agent for the treatment of a variety of conditions, including depression, anxiety, and schizophrenia. It has also been studied for its potential applications in the treatment of drug addiction, as well as for its potential use as an anti-inflammatory agent. CMCPA has also been studied for its potential use in the development of novel drugs for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of CMCPA is not fully understood. However, it is believed to interact with a variety of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is believed to act as an agonist of these neurotransmitters, which may lead to its potential therapeutic effects.
Biochemical and Physiological Effects
CMCPA has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may lead to its potential therapeutic effects. It has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using CMCPA for lab experiments is that it is relatively easy to synthesize and is relatively stable under laboratory conditions. Additionally, CMCPA is relatively non-toxic and is not believed to be carcinogenic. However, there are some limitations to using CMCPA for lab experiments. For example, it is relatively expensive to synthesize and is not widely available. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using CMCPA.
Direcciones Futuras
There are a number of potential future directions for the use of CMCPA in scientific research. One potential direction is the development of novel drugs for the treatment of depression, anxiety, schizophrenia, and other conditions. Additionally, CMCPA could be studied for its potential use in the development of novel drugs for the treatment of cancer. Furthermore, CMCPA could be studied for its potential use as an anti-inflammatory agent. Additionally, CMCPA could be studied for its potential use in the treatment of drug addiction. Finally, CMCPA could be studied for its potential use as a neuroprotective agent, which could be beneficial in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CMCPA involves the reaction of 5-chloro-2-methylphenylpiperazine (CMMP) with cyclopropanecarboxylic acid chloride (CAC) in the presence of a base. This reaction produces a cyclopropane carboxylic acid derivative with a piperazine side chain. The reaction is typically performed in a dry solvent such as dichloromethane. The reaction proceeds in a two-step process, first forming a cyclopropane-piperazine intermediate, then forming the final product. The reaction is typically performed at temperatures between 0-30°C.
Propiedades
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10-2-3-11(17)8-14(10)18-4-6-19(7-5-18)15(20)12-9-13(12)16(21)22/h2-3,8,12-13H,4-7,9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBZBBAHJLSJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)

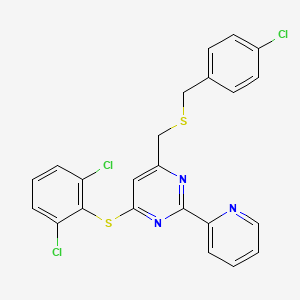
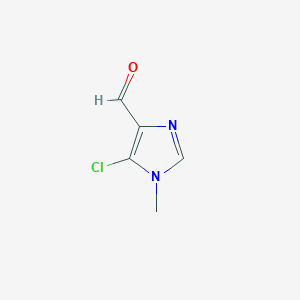

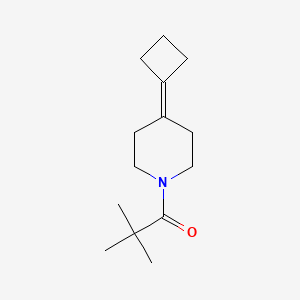
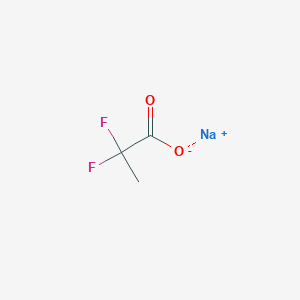
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)
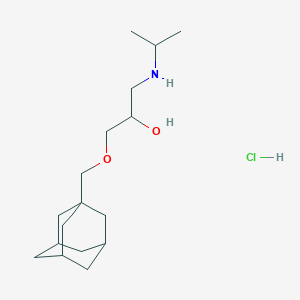

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)
